N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester
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Overview
Description
Methyl 4-[(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amide and ester functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the amide bond: The reaction between 3-chlorophenylamine and a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the intermediate amide.
Coupling with the ester: The intermediate amide is then coupled with methyl 4-aminobutanoate under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-[(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-[(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate
- Methyl 4-[(3-{[(3-bromophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate
- Methyl 4-[(3-{[(3-fluorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate
Uniqueness
Methyl 4-[(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups within the molecule also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C18H17ClN2O4 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
methyl 4-[3-[(3-chlorophenyl)carbamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C18H17ClN2O4/c1-25-17(23)9-8-16(22)20-14-6-2-4-12(10-14)18(24)21-15-7-3-5-13(19)11-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
IAWRLXLPJXIVDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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